2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide
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Overview
Description
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a nitro group, and a pyridine moiety
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Result of Action
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been synthesized and evaluated for their anti-tubercular compounds . The inhibitory concentrations of these molecules were compared with standard reference drugs .
Cellular Effects
Benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .
Molecular Mechanism
Benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzothiazole derivative using a mixture of concentrated sulfuric acid and nitric acid.
Chlorination: The chlorination of the benzothiazole derivative can be achieved using thionyl chloride or phosphorus pentachloride.
Coupling with Pyridine Derivative: The final step involves the coupling of the chlorinated benzothiazole derivative with a pyridine derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide
- 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
Uniqueness
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide is unique due to the presence of both the nitro group and the pyridine moiety, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O5S/c1-31-17-8-9-18(32-2)20-19(17)25-22(33-20)26(12-13-5-3-4-10-24-13)21(28)15-11-14(27(29)30)6-7-16(15)23/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAAKIOIRXHDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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